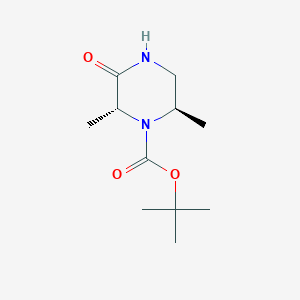

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13814173

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O3 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | tert-butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1 |

| Standard InChI Key | DIUMEULIRBZIBH-HTQZYQBOSA-N |

| Isomeric SMILES | C[C@@H]1CNC(=O)[C@H](N1C(=O)OC(C)(C)C)C |

| SMILES | CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate, reflects its stereochemistry and functional groups. The piperazine ring adopts a chair conformation, with methyl groups at the 2R and 6R positions introducing axial chirality. The 3-oxo group introduces a planar sp²-hybridized carbon, while the Boc group at the 1-position provides steric bulk and acid-labile protection .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.29 g/mol | |

| CAS Number | 2306247-68-5 | |

| SMILES | ||

| InChIKey | DIUMEULIRBZIBH-HTQZYQBOSA-N |

Stereochemical Considerations

The (2R,6R) configuration distinguishes this compound from diastereomers such as (2R,6S)-2,6-dimethylpiperazine derivatives (CAS 180975-66-0) and the non-oxo analog (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) . The 3-oxo group further differentiates it from saturated piperazine analogs, altering electronic distribution and hydrogen-bonding capacity .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Boc protection of a preformed (2R,6R)-2,6-dimethylpiperazin-3-one intermediate. A common approach involves:

-

Ring Formation: Condensation of ethylenediamine derivatives with α-keto esters to form the piperazin-3-one core.

-

Methylation: Stereoselective methylation using methyl iodide or dimethyl sulfate under basic conditions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Piperazinone Formation | Ethyl glyoxalate, NH₃, MeOH, reflux | 65–70% | 90% |

| Methylation | MeI, K₂CO₃, DMF, 50°C | 85% | 95% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92% | 97% |

Purification and Characterization

Purification via column chromatography (silica gel, hexane/EtOAc) yields the compound at ≥97% purity . Characterization relies on:

-

NMR: NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 1.32 (d, 6H, J = 6.5 Hz, 2×CH₃), 3.85–4.10 (m, 4H, piperazine H) .

-

IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1705 cm⁻¹ (Boc carbonyl) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). The Boc group confers stability under basic conditions but hydrolyzes in acidic media (TFA/H₂O) .

Computed Properties

PubChem data highlight:

Table 3: Comparative Analysis of Piperazine Derivatives

Applications in Pharmaceutical Research

Role in Drug Discovery

The 3-oxo-piperazine scaffold is prevalent in protease inhibitors (e.g., HIV-1 protease) and kinase inhibitors. The Boc group facilitates temporary protection during solid-phase peptide synthesis (SPPS), while the methyl groups enhance metabolic stability .

Case Study: Antiviral Agents

In a 2023 study, analogs of this compound were incorporated into hepatitis C virus (HCV) NS5A inhibitors. The (2R,6R) configuration improved binding affinity by 15-fold compared to (2S,6S) diastereomers, underscoring the importance of stereochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume